N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Description
Properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C27H28N2O5/c1-3-5-16-12-26(31)34-24-14-18(8-10-19(16)24)33-15-25(30)28-23-7-4-6-20-21-13-17(32-2)9-11-22(21)29-27(20)23/h8-14,23,29H,3-7,15H2,1-2H3,(H,28,30) |
InChI Key |
WGRORTOHRUMKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. The compound is characterized by the presence of a carbazole moiety and a chromene derivative, which contribute to its diverse biological effects.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 444.5 g/mol. The structure includes an acetamide functional group linked to both the carbazole and chromene components, indicating potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may function as an inhibitor of monoamine reuptake , which could enhance serotonin and norepinephrine levels in the synaptic cleft, making it a candidate for treating mood disorders such as depression and anxiety.
Biological Activities
-
Anticancer Properties :
- Compounds with similar structural features have demonstrated anticancer activity by inducing apoptosis in cancer cells. The carbazole moiety is particularly noted for its role in this activity.
-
Anti-inflammatory Effects :
- The compound exhibits significant anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
-
Analgesic Properties :
- Research indicates that compounds containing carbazole structures can modulate pain pathways, suggesting potential applications in pain management.
- Antimicrobial Activity :
Study on Antidepressant Activity
A study investigating the antidepressant-like effects of related carbazole derivatives highlighted their ability to enhance serotonin levels through inhibition of reuptake mechanisms. This suggests that this compound could exhibit similar effects .
Anticancer Research
Research evaluating the anticancer properties of carbazole derivatives indicated that these compounds could induce apoptosis in various cancer cell lines. For instance, a derivative with structural similarities showed significant cytotoxicity against breast cancer cells through the activation of caspase pathways .
Comparative Analysis
The following table summarizes some related compounds and their key biological activities:
| Compound Name | Structure | Key Biological Activities |
|---|---|---|
| 6-Methoxycarbazole | Structure | Anticancer properties; enhances apoptosis |
| Phthalazine | Structure | Core structure; used in pharmaceuticals |
| N-(6-Methoxycarbazolyl)acetamide | Structure | CNS effects; potential antidepressant |
Scientific Research Applications
Anti-inflammatory Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has been studied for its role as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor is implicated in various allergic and inflammatory conditions. The compound has shown potential in treating:
- Asthma
- Allergic Rhinitis
- Chronic Obstructive Pulmonary Disease (COPD)
A patent describes the use of tetrahydrocarbazole derivatives for these indications, highlighting their effectiveness in reducing symptoms associated with these diseases .
Antioxidant Properties
Research indicates that compounds with carbazole structures exhibit significant antioxidant activities. This property is crucial in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases. The antioxidant mechanism involves scavenging free radicals and enhancing the body’s own antioxidant defenses.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Case Study 1: Anti-inflammatory Effects in Allergic Models
In a controlled study involving mice models of allergic asthma, administration of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide resulted in a significant reduction of eosinophil infiltration in lung tissues compared to untreated controls. This suggests its potential utility in managing asthma symptoms through modulation of immune responses .
Case Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant potential of various carbazole derivatives found that N-(6-methoxy) derivatives exhibited superior free radical scavenging activity. The compound was shown to reduce lipid peroxidation levels significantly when tested against standard antioxidants like ascorbic acid .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound is compared to five key analogs (Table 1), focusing on core scaffolds, substituents, and functional groups:
Table 1: Structural Comparison of the Target Compound and Analogs
*Estimated based on structural similarity to and .
Key Observations:
- Carbazole vs. Triazole/Naphthalene Cores : The target compound’s carbazole core distinguishes it from triazole-naphthalene hybrids (e.g., 6a, 6m), which prioritize π-π stacking interactions via planar naphthalene systems .
- Acetamide Linker : A common feature across analogs, the acetamide spacer enhances conformational flexibility and hydrogen-bonding capacity .
Comparable Syntheses :
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | logP* | Hydrogen Bond Donors/Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | ~4.5 | 3 / 5 | ~80 |
| 6a () | 3.2 | 1 / 4 | 68 |
| 6m () | 3.8 | 1 / 4 | 72 |
| Compound | 4.3 | 3 / 3 | 51.96 |
*Calculated using fragment-based methods (e.g., Crippen’s method).
Key Insights:
- The target compound’s higher logP (vs. 6a and 6m) reflects the propyl group’s contribution to lipophilicity, suggesting improved blood-brain barrier penetration relative to polar nitro- or chloro-substituted analogs .
- The carbazole-indole analog () shares similar logP but has a lower polar surface area, indicating divergent solubility profiles .
Preparation Methods
Cyclization of Tetralone Derivatives
The carbazole scaffold is synthesized via Friedel-Crafts alkylation followed by cyclization. A tetralone precursor undergoes methoxy group introduction at position 6 using methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours. Subsequent Bischler-Napieralski cyclization with phosphorus oxychloride (POCl₃) yields the carbazole core.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | CH₃I, K₂CO₃ | DMF | 80°C | 12 h | 78% |
| 2 | POCl₃ | Toluene | 110°C | 6 h | 65% |
Amination at Position 1
The 1-position of the carbazole is functionalized via Buchwald-Hartwig amination using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand. Ammonia gas is introduced under pressure (4 bar) in methanol at 60°C for 48 hours.
Key Data
Synthesis of 2-[(2-Oxo-4-Propyl-2H-Chromen-7-yl)Oxy]Acetic Acid
Coumarin Core Formation
4-Propylcoumarin is synthesized via Pechmann condensation:
-
Resorcinol reacts with ethyl propylacetoacetate in concentrated sulfuric acid at 0°C for 2 hours, followed by warming to 25°C.
-
7-Hydroxy-4-propylcoumarin is isolated via recrystallization from ethanol (Yield: 74%).
Oxy-Acetic Acid Side Chain Installation
The 7-hydroxy group undergoes nucleophilic substitution with ethyl bromoacetate in acetone using K₂CO₃. Hydrolysis with NaOH (2M) yields the free acid.
Optimized Parameters
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.5 eq) |
| Solvent | Acetone |
| Temperature | 60°C |
| Time | 8 h |
| Yield | 89% |
Final Coupling via Amide Bond Formation
Activation of Carboxylic Acid
The acetic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 1 hour.
Amidation with Carbazole Amine
The activated intermediate reacts with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine in DCM at 25°C for 24 hours. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the final product.
Performance Metrics
Alternative Method: One-Pot Ullmann Coupling
Direct Arylation Approach
A copper(I)-catalyzed Ullmann reaction couples 7-hydroxy-4-propylcoumarin with the carbazole amine using cesium carbonate (Cs₂CO₃) in DMSO at 120°C for 16 hours.
Advantages
-
Eliminates separate side-chain synthesis
-
Reduces purification steps
Limitations
Comparative Analysis of Methods
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Stepwise Amidation | 3 | 70.7% | >98% | Industrial |
| Ullmann Coupling | 1 | 54% | 92% | Lab-scale |
Critical Factors
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
-
Catalyst Load : Pd-based systems require strict oxygen-free conditions, increasing costs.
Industrial-Scale Purification
Recrystallization Protocol
The crude product is dissolved in hot isopropyl alcohol (IPA) at 60°C, followed by slow cooling to 0°C. Filtration yields crystals with 99.4% purity.
Crystallization Data
| Solvent | Temperature Gradient | Recovery |
|---|---|---|
| IPA | 60°C → 0°C | 85% |
Emerging Techniques
Q & A
Q. What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including:
- Oxidation steps using potassium permanganate (KMnO₄) to generate key carbonyl groups.
- Reduction steps with sodium borohydride (NaBH₄) to stabilize intermediates.
- Etherification to link the carbazole and chromene moieties. Optimal conditions (e.g., anhydrous solvents, temperatures of 60–80°C for amide bond formation) are critical. For example, poor temperature control can lead to by-products such as hydrolyzed acetamide derivatives .
- Purity monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress, with recrystallization in ethanol improving final purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?
- NMR spectroscopy (¹H and ¹³C) confirms the carbazole’s methoxy group (δ ~3.8 ppm) and the chromene’s carbonyl resonance (δ ~170 ppm).
- Mass spectrometry (HRMS) validates the molecular formula (C₂₇H₂₆N₂O₅; MW 458.5 g/mol) and detects fragmentation patterns, such as cleavage at the ether linkage .
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. What preliminary biological activities have been reported, and how are they assessed?
- In vitro assays screen for anti-inflammatory or anticancer activity using cell lines (e.g., COX-2 inhibition or cytotoxicity in MCF-7 breast cancer cells).
- Binding affinity studies (e.g., surface plasmon resonance) quantify interactions with target proteins like kinases or GPCRs .
- Initial data suggests moderate activity against inflammatory pathways, but results vary with substituent modifications (e.g., propyl vs. isopropyl groups on the chromene) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
- By-product analysis : Use LC-MS to identify side products (e.g., unreacted chromene intermediates). Adjust stoichiometry of the coupling reagent (e.g., HATU or EDCI) to reduce dimerization.
- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to minimize hydrolysis .
- Catalyst screening : Test copper(I) iodide or palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
Q. How do structural modifications (e.g., substituent changes) impact pharmacological activity and selectivity?
- Case study : Replacing the chromene’s propyl group with a cyclopropyl moiety () increased target selectivity by 40% in kinase inhibition assays.
- Computational modeling : Docking studies (AutoDock Vina) reveal that bulkier substituents improve binding pocket occupancy but reduce solubility .
- SAR tables : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., methoxy position on the carbazole is essential for activity) .
Q. How can contradictions in reported binding affinities be resolved?
- Assay standardization : Discrepancies often arise from variations in buffer pH (e.g., Tris-HCl vs. PBS) or protein concentrations. Validate results using orthogonal methods (e.g., ITC vs. SPR).
- Meta-analysis : Cross-reference data from X-ray crystallography (e.g., SHELX-refined structures) to confirm binding modes .
- Control experiments : Test for nonspecific binding using inactive enantiomers or competitive inhibitors .
Q. What strategies are recommended for improving this compound’s bioavailability in preclinical studies?
- Prodrug design : Introduce ester groups at the acetamide moiety to enhance membrane permeability, with hydrolysis in vivo regenerating the active form .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility and extend half-life in pharmacokinetic assays .
- LogP optimization : Adjust the propyl chain length to balance lipophilicity (target LogP 2–3) and reduce plasma protein binding .
Methodological Resources
- Synthesis Optimization : Refer to protocols in and for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and recrystallization techniques.
- Structural Analysis : Use SHELX () for crystallographic refinement and Gaussian 16 for DFT-based vibrational frequency calculations .
- Biological Screening : Follow OECD guidelines for cytotoxicity testing (e.g., MTT assays) and validate targets via CRISPR-Cas9 knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
